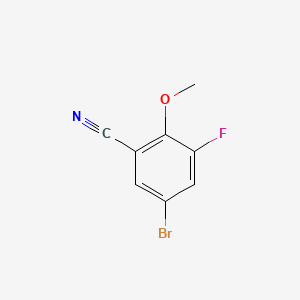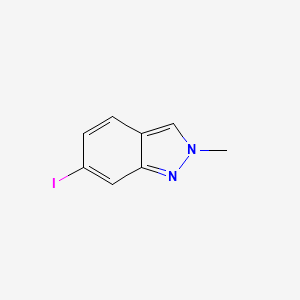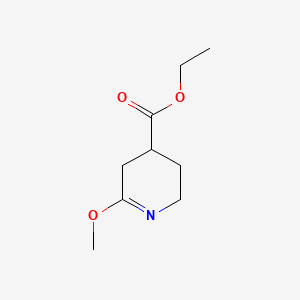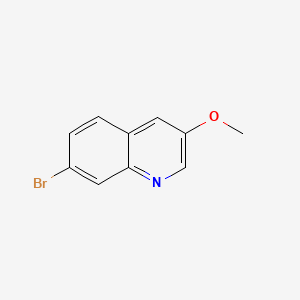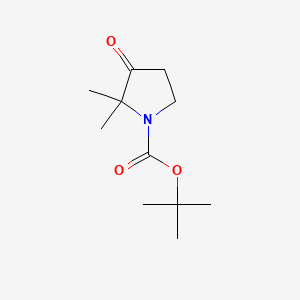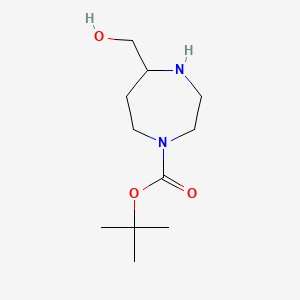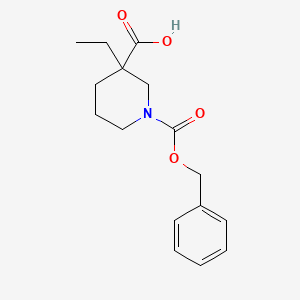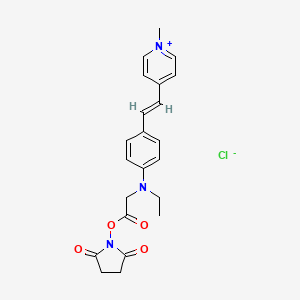
SuASP
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SuASP is a complex organic compound with a unique structure that includes a pyridinium core, a phenyl group, and a pyrrolidinyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of SuASP typically involves multiple steps. One common approach includes the following steps:
Formation of the Pyrrolidinyl Moiety: This step involves the reaction of succinic anhydride with ammonia to form 2,5-dioxo-1-pyrrolidinyl.
Attachment of the Pyridinium Core: The pyridinium core is introduced through a reaction with 1-methylpyridinium chloride.
Coupling with the Phenyl Group: The phenyl group is attached using a coupling reaction with an appropriate phenyl derivative.
Final Assembly: The final compound is assembled through a series of condensation and substitution reactions, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
SuASP undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and pyridinium moieties, using appropriate nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
科学的研究の応用
SuASP has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a component in bioorthogonal chemistry.
Medicine: Explored for its potential therapeutic properties, including its role as a drug candidate or as a part of drug delivery systems.
Industry: Utilized in the development of new materials, including polymers and coatings.
作用機序
The mechanism of action of SuASP involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or nucleic acids, altering their function. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes, depending on the specific application and target.
類似化合物との比較
Similar Compounds
- 2,5-Dioxo-1-pyrrolidinyl 4-[1-(2-pyridinyldithio)ethyl]benzoate
- 4-{[(2,5-Dioxo-1-pyrrolidinyl)oxy]carbonyl}benzenesulfonyl azide
- 2,5-Dioxo-1-pyrrolidinyl 5-[4-(1,2,4,5-tetrazin-3-yl)benzylamino]-5-oxopentanoate
Uniqueness
SuASP is unique due to its specific structural features, including the combination of a pyridinium core, a phenyl group, and a pyrrolidinyl moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
145128-12-7 |
|---|---|
分子式 |
C22H24ClN3O4 |
分子量 |
429.901 |
IUPAC名 |
(2,5-dioxopyrrolidin-1-yl) 2-[N-ethyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]anilino]acetate;chloride |
InChI |
InChI=1S/C22H24N3O4.ClH/c1-3-24(16-22(28)29-25-20(26)10-11-21(25)27)19-8-6-17(7-9-19)4-5-18-12-14-23(2)15-13-18;/h4-9,12-15H,3,10-11,16H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
SOEAHWLNNJUWSG-UHFFFAOYSA-M |
SMILES |
CCN(CC(=O)ON1C(=O)CCC1=O)C2=CC=C(C=C2)C=CC3=CC=[N+](C=C3)C.[Cl-] |
同義語 |
N-ethyl-N-(4-(2-(4-(1-methylpyridino))ethenyl)phenyl)glycine N-hydroxysuccinimide ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Bromo-2-(dichloromethyl)-6-methylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B582540.png)
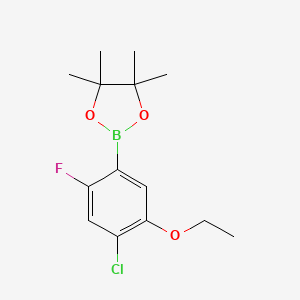
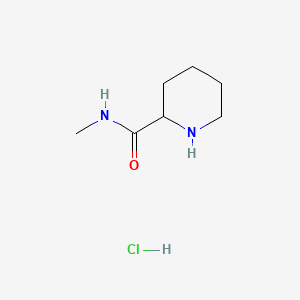
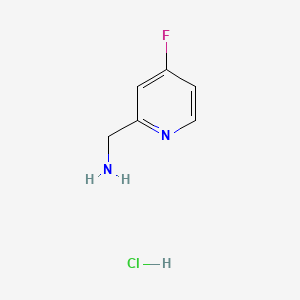

![6-ethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diol](/img/structure/B582546.png)
